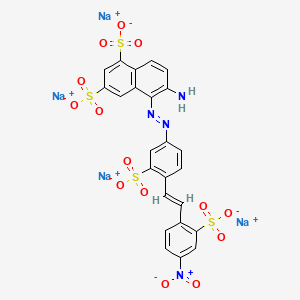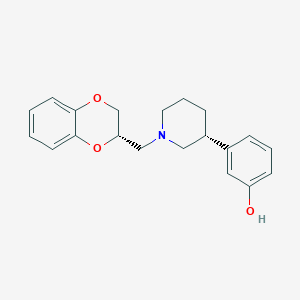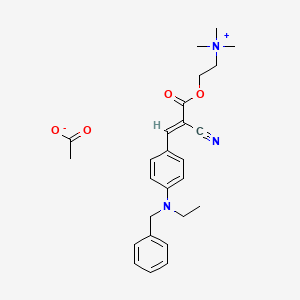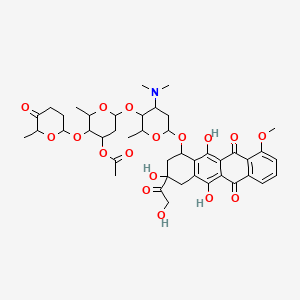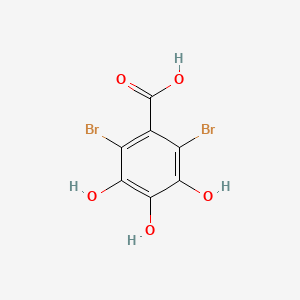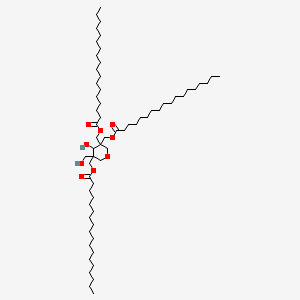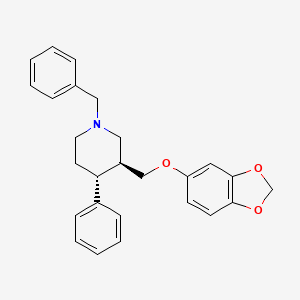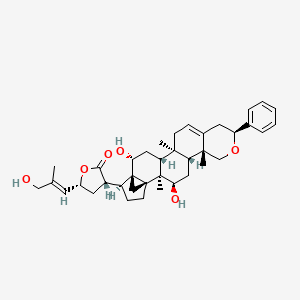
Dichapetalin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichapetalin I is a natural dammarane-type merotriterpenoid compound first reported in 1995. It is characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. This compound is primarily found in the Dichapetalaceae family, particularly in the genera Dichapetalum and Phyllanthus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dichapetalin I involves multiple steps, including the formation of the dammarane skeleton and the annellation of the 2-phenylpyrano moiety. The specific synthetic routes and reaction conditions are complex and typically involve the use of various reagents and catalysts to achieve the desired structural features .
Industrial Production Methods: Most of the available this compound is extracted from natural sources, particularly from the roots of Dichapetalum species .
Analyse Chemischer Reaktionen
Types of Reactions: Dichapetalin I undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Dichapetalin I has been extensively studied for its bioactivity and potential therapeutic applications. It has shown significant cytotoxicity against several cancer cell lines, making it a promising candidate for anticancer drug development . Additionally, this compound has been investigated for its anti-proliferative activity, particularly against leukemia cell lines . Its unique structure and bioactivity also make it a valuable compound for studying structure-activity relationships and developing new synthetic analogs .
Wirkmechanismus
The mechanism of action of dichapetalin I involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The presence of a spiroketal moiety in its side chain is thought to contribute to its potent anti-proliferative activity .
Vergleich Mit ähnlichen Verbindungen
Dichapetalin I is part of a broader class of dichapetalin-type triterpenoids, which are characterized by their modified dammarane skeletons. Similar compounds include dichapetalin A, dichapetalin X, and 7-hydroxydichapetalin P . These compounds share structural similarities but differ in their side chains and functional groups, leading to variations in their bioactivity. This compound stands out due to its unique 2-phenylpyrano moiety and its potent cytotoxic activity against cancer cell lines .
Eigenschaften
CAS-Nummer |
876610-25-2 |
|---|---|
Molekularformel |
C38H50O6 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1 |
InChI-Schlüssel |
OGIKSTYGXSTZFU-XGDYXWHLSA-N |
Isomerische SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO |
Kanonische SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



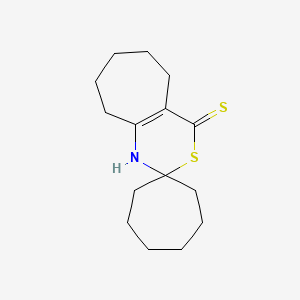
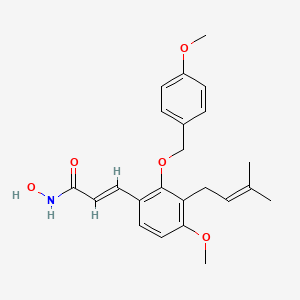
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
